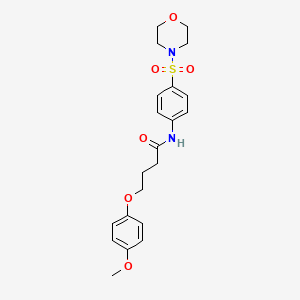
4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide, also known as MPSPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of sulfonamides and has been found to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has been studied for its potential applications in several scientific research areas, including cancer research, neuroscience, and cardiovascular research. In cancer research, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In neuroscience, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has been found to have vasodilatory effects and may be useful in the treatment of hypertension.
Mécanisme D'action
The mechanism of action of 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide involves its ability to inhibit specific enzymes involved in various biochemical pathways. For example, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has been found to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has also been found to inhibit the enzyme topoisomerase, which is involved in DNA replication and repair. By inhibiting these enzymes, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide can affect various biochemical and physiological processes in the body.
Biochemical and Physiological Effects
4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has been found to have several biochemical and physiological effects. For example, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has been found to have vasodilatory effects by relaxing the smooth muscle cells in blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide in lab experiments is its specificity for certain enzymes, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide also has a relatively low toxicity and can be used at relatively low concentrations. However, one limitation of using 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental setups.
Orientations Futures
There are several future directions for research on 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide. One area of research is the development of more efficient synthesis methods for 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide, which could lead to larger-scale production and lower costs. Another area of research is the identification of new enzymes that are targeted by 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide, which could lead to the discovery of new biochemical pathways and potential therapeutic targets. Finally, further studies are needed to explore the potential applications of 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide in various disease models and to determine its safety and efficacy in human clinical trials.
Conclusion
In conclusion, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has shown promising results in various research areas and may have potential applications in the treatment of cancer, neurodegenerative diseases, and hypertension. Further research is needed to fully understand the potential of this compound and to explore new avenues for its use in scientific research.
Méthodes De Synthèse
The synthesis of 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide involves the reaction of 4-morpholin-4-ylsulfonylphenylamine with 4-(4-methoxyphenoxy)butyric acid chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide in its pure form. This synthesis method has been reported in several research articles and has been found to be reliable and efficient.
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-6-8-19(9-7-18)29-14-2-3-21(24)22-17-4-10-20(11-5-17)30(25,26)23-12-15-28-16-13-23/h4-11H,2-3,12-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAUKIUXCRDYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




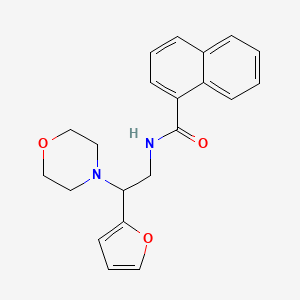
![2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2930126.png)
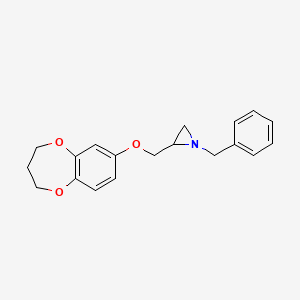
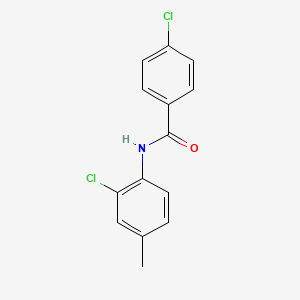
![2-(4-Butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2930133.png)
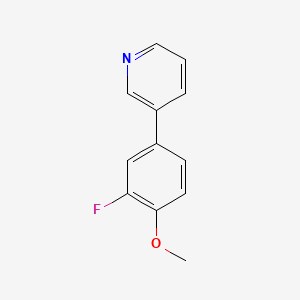
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl thiophene-2-carboxylate](/img/structure/B2930138.png)
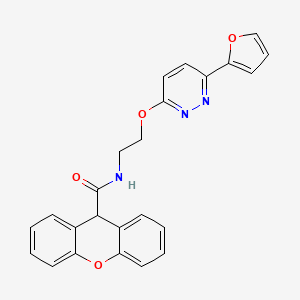
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride](/img/structure/B2930140.png)
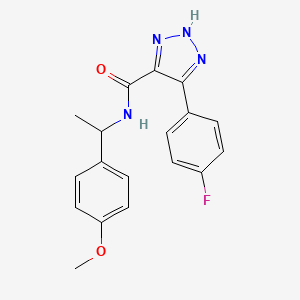
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2930142.png)